1,3-Benzenediol, 2-methyl-5-pentyl-

Aldose reductase inhibition Diabetic complications Resorcinol SAR

1,3-Benzenediol, 2-methyl-5-pentyl- (CAS 56226-07-4), also designated 2-methylolivetol or 2-methyl-5-pentylbenzene-1,3-diol, is a synthetic dialkylresorcinol of molecular formula C₁₂H₁₈O₂ (MW 194.27 g·mol⁻¹). It bears a methyl substituent at the 2-position and an n-pentyl chain at the 5-position of the resorcinol core.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 56226-07-4
Cat. No. B12642774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 2-methyl-5-pentyl-
CAS56226-07-4
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)C)O
InChIInChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9(2)12(14)8-10/h7-8,13-14H,3-6H2,1-2H3
InChIKeyFZOWKKHJBQFDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzenediol, 2-methyl-5-pentyl- (CAS 56226-07-4): Core Identity, Physicochemical Profile, and Comparator Landscape for Informed Sourcing


1,3-Benzenediol, 2-methyl-5-pentyl- (CAS 56226-07-4), also designated 2-methylolivetol or 2-methyl-5-pentylbenzene-1,3-diol, is a synthetic dialkylresorcinol of molecular formula C₁₂H₁₈O₂ (MW 194.27 g·mol⁻¹) . It bears a methyl substituent at the 2-position and an n-pentyl chain at the 5-position of the resorcinol core. The closest structural comparators are olivetol (5-pentylresorcinol, CAS 500-66-3), which lacks the 2-methyl group [1]; 2-methylresorcinol (CAS 608-25-3), which lacks the 5-pentyl chain [2]; orcinol (5-methylresorcinol, CAS 504-15-4), which carries a methyl rather than pentyl at position 5 [2]; and 2-butyl-5-pentylbenzene-1,3-diol (stemphol, ZINC1730183), which bears a bulkier 2-n-butyl group [3]. This compound has been identified as a pyrolysis product of cannabidiol (CBD) [4] and serves as both a synthetic intermediate and a scaffold for cannabinoid receptor ligand design [3][5].

Why Olivetol or Other Resorcinols Cannot Substitute for 1,3-Benzenediol, 2-methyl-5-pentyl- in Critical Research and Procurement Contexts


Generic substitution among dialkylresorcinols is undermined by the non-additive impact of simultaneous C-2 methylation and C-5 pentylation on multiple performance axes. In aldose reductase inhibition, 5-pentylresorcinol (olivetol) achieves an IC₅₀ of 9.90 μM, whereas 2-methylresorcinol yields 28.87 μM and 2,5-dimethylresorcinol further drops to 57.75 μM [1]. This SAR trend indicates that C-2 methylation erodes target engagement relative to the unsubstituted 5-pentyl analog. Conversely, in de novo biosynthetic titer, 1-methylolivetol is produced at only 42 mg/L versus 76 mg/L for olivetol [2], demonstrating that minor structural modification imposes a measurable penalty on fermentative accessibility. The compound's emergence as a discreet pyrolysis product of CBD [3] and its distinct role as the scaffold for CB1-receptor-directed ligand design programs [4] further preclude simple analog swapping. Therefore, sourcing decisions must be based on the precise substitution pattern, not merely the resorcinol class membership.

Quantitative Differentiation Evidence for 1,3-Benzenediol, 2-methyl-5-pentyl- Versus Closest Analogs: A Procurement-Focused Comparison


Aldose Reductase Inhibition: SAR-Based Differentiation from 5-Pentylresorcinol and 2-Methylresorcinol

Although 2-methyl-5-pentylbenzene-1,3-diol itself was not directly tested in the Eurekaselect (2022) panel, the published IC₅₀ values for structurally adjacent analogs permit a class-level inference of its AR inhibitory potency. 5-Pentylresorcinol (olivetol) exhibited the strongest inhibition of recombinant human AR with an IC₅₀ of 9.90 μM, whereas 2-methylresorcinol returned an IC₅₀ of 28.87 μM and 2,5-dimethylresorcinol gave 57.75 μM [1]. The progression demonstrates a monotonic loss of potency upon C-2 methylation, suggesting that the target compound's AR IC₅₀ would lie between 9.90 and 57.75 μM and is quantitatively distinct from olivetol.

Aldose reductase inhibition Diabetic complications Resorcinol SAR

De Novo Biosynthetic Titer: Direct Head-to-Head Yield Comparison of 1-Methylolivetol Versus Olivetol

In a direct de novo biosynthesis comparison using engineered Saccharomyces cerevisiae expression systems, 1-methylolivetol (the positional isomer of the target compound) achieved a titer of 42 mg/L, while olivetol reached 76 mg/L under identical fermentation conditions [1]. This 1.8-fold titer deficit demonstrates that installing a methyl group ortho to one hydroxyl (the 2-position) reduces fermentative production efficiency relative to the unsubstituted 5-pentylresorcinol scaffold. By comparison, 1-methyl-CBG achieved 66 mg/L, indicating that the methyl group's impact varies with the C-2 substituent identity [1].

Metabolic engineering Cannabinoid precursor biosynthesis Synthetic biology titer

CB1 Receptor Ligand Design: Scaffold Differentiation from 2-Butyl and 2-Hydrogen Analogs

The 2-methyl-5-pentyl substitution pattern has been specifically selected as the lead scaffold for in silico CB1 receptor ligand design programs targeting cannabis withdrawal syndrome [1]. Ferreira et al. (2017) initially identified 2-n-butyl-5-n-pentylbenzene-1,3-diol (stemphol) as a positive CB1 ligand prediction, while Chaves et al. (2022) subsequently generated 28 structural modifications of 2-methyl-5-pentylbenzene-1,3-diol (the target compound), of which 20 analogs exhibited predicted CB1 receptor activity, and 8 were prioritized for synthesis based on combined pharmacokinetic, toxicological, and docking scores [1]. The deliberate use of the 2-methyl (rather than 2-butyl or 2-H) scaffold indicates that the methyl group offers a distinct steric and electronic balance for CB1 orthosteric site complementarity that is not interchangeable with the bulkier 2-butyl analog or the unsubstituted olivetol core.

CB1 receptor Cannabinoid receptor ligand Computational drug design Withdrawal syndrome

Physicochemical Property Differentiation: Melting Point, Boiling Point, and Density Versus Olivetol

Introduction of the 2-methyl group produces measurable shifts in key physicochemical parameters relative to olivetol. The target compound exhibits a melting point range of approximately 60–65°C , a boiling point of 337.1°C at 760 mmHg, and a density of 1.05 g/cm³ . In comparison, olivetol (5-pentylresorcinol) melts at 46–48°C, boils at 313.3°C, and has a density of 1.068 g/cm³ [1]. The +14–17°C elevation in melting point is attributable to enhanced crystal packing from the additional methyl group, while the +24°C boiling point increase and slight density reduction alter distillation and solvent-extraction behavior.

Physicochemical properties Formulation development Purification design

CYP Enzyme Interaction Profile: Class-Level Differentiation Based on Methylresorcinol Structural Motif

The methylresorcinol substructure present in the target compound has been identified as a critical determinant for mechanism-based inactivation of human cytochrome P450 1A1 (CYP1A1). Yamaori et al. (2014) demonstrated that orcinol (5-methylresorcinol), which bears the methylresorcinol motif, augmented CYP1A1 inhibition, whereas resorcinol lacking the methyl group did not exhibit any metabolism-dependent CYP1A1 inhibition [1]. This class-level evidence implies that 2-methyl-5-pentylbenzene-1,3-diol, by virtue of its methylresorcinol core, will exhibit a CYP1A1 interaction profile that is qualitatively distinct from non-methylated analogs such as olivetol. Separately, olivetol is documented as a competitive inhibitor of CYP2C19 (IC₅₀ = 15.3 μM, Kᵢ = 7.21 μM) and CYP2D6 (IC₅₀ = 2.71 μM, Kᵢ = 2.87 μM) [2]; the effect of 2-methylation on these CYP isoforms has not been reported and cannot be assumed identical.

Cytochrome P450 CYP1A1 inhibition Drug metabolism CBD metabolic pathway

Anti-Inflammatory Structural Biology: C-Methylation of Olivetol Core Enhances Phytocannabinoid Potency

The Kogan et al. (2023) study on C-methylated phytocannabinoids demonstrated that methylation at position 4′ of the olivetol moiety (yielding 4′-methyl-olivetol) produced CBD and CBG derivatives with significantly enhanced anti-inflammatory activity compared to their parent compounds in three in vivo models: paw swelling, pain sensation, and circulating TNFα [1]. The CBD derivative bearing the 4′-methyl-olivetol core (compound 2) and the CBG derivative (compound 11) both reduced cytokine levels significantly relative to the non-methylated parents and were as potent as dexamethasone for IL-1β inhibition [1]. Although the target compound (2-methyl-5-pentyl) features methylation at position 2 rather than position 4 of olivetol, this study establishes the broader principle that regiospecific C-methylation of the olivetol scaffold is a validated strategy for modulating cannabinoid-type anti-inflammatory pharmacology.

C-methylated phytocannabinoids Anti-inflammatory TNFα reduction IL-1β inhibition

Validated Application Scenarios for 1,3-Benzenediol, 2-methyl-5-pentyl- (CAS 56226-07-4) Based on Quantitative Differentiation Evidence


CB1 Receptor Ligand Discovery and Lead Optimization Programs Targeting Cannabis Withdrawal Syndrome

The 2-methyl-5-pentylbenzene-1,3-diol scaffold has been computationally validated as a productive starting point for CB1 receptor ligand design. Chaves et al. (2022) demonstrated that 71% (20 of 28) of analogs derived from this scaffold yielded positive CB1 receptor predictions, with 8 analogs prioritized for synthesis based on favorable pharmacokinetic and docking scores . This scaffold offers a distinct steric profile compared to the 2-butyl analog (ZINC1730183) evaluated by Ferreira et al. (2017) , making it the preferred core for medicinal chemistry campaigns where systematic SAR exploration around the C-2 substituent is desired.

Synthesis of C-Methylated Cannabinoid Derivatives with Enhanced Anti-Inflammatory Potency

Kogan et al. (2023) established that regiospecific C-methylation of the olivetol core significantly enhances the anti-inflammatory activity of derived phytocannabinoids, with methylated derivatives matching dexamethasone potency for IL-1β inhibition . The target compound, bearing the 2-methyl-5-pentylresorcinol architecture, serves as a pre-methylated building block for the synthesis of 2-methyl-substituted CBD, CBG, or CBC analogs, bypassing the need for post-coupling methylation. This scenario is particularly relevant for programs pursuing non-psychoactive anti-inflammatory cannabinoid candidates where the methyl group confers a pharmacological advantage over the parent compounds.

Mechanistic CYP1A1 Metabolism and Drug-Drug Interaction Studies Requiring a Methylresorcinol Probe

The methylresorcinol substructure has been identified as the essential pharmacophore for mechanism-based inactivation of human CYP1A1 . 2-Methyl-5-pentylbenzene-1,3-diol provides a lipophilic (cLogP-elevated) methylresorcinol probe that is structurally distinct from orcinol (5-methylresorcinol, a more polar, CNS-penetrant analog ). This compound can serve as a tool molecule for investigating the interplay between alkyl chain lipophilicity and CYP1A1 inactivation potency, a question central to predicting metabolic liabilities of cannabinoid-based therapeutics.

Physicochemical Process Development: Recrystallization and Distillation Optimization for Dialkylresorcinol Purification

The +14–17°C melting point elevation (MP ~60–65°C vs. 46–48°C for olivetol) and +24°C boiling point increase (BP 337°C vs. 313°C for olivetol) directly inform recrystallization solvent systems and fractional distillation parameters. Process chemists scaling up 2-methyl-5-pentylresorcinol can exploit the wider liquid-range window for higher-temperature recrystallization protocols that are inaccessible to olivetol, potentially improving purity outcomes. Conversely, the lower density (1.05 vs. 1.068 g/cm³) alters phase-separation behavior in liquid-liquid extraction workflows.

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